N-(3-chlorophenyl)-2-(3-(4-(2-(methylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
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Overview
Description
2-[4-(1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a chlorophenyl group, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinazolinone core through a cyclization reaction involving anthranilic acid derivatives and isocyanates. The chlorophenyl group can be introduced via a nucleophilic substitution reaction, and the final product is obtained by coupling the intermediate with N-methylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, and its reactivity can be explored in various chemical transformations.
Biology: Its biological activity can be investigated in cell-based assays to determine its potential as a therapeutic agent.
Medicine: The compound may exhibit pharmacological properties that make it a candidate for drug development, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The chlorophenyl group may enhance binding affinity and selectivity towards these targets, contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-phenylquinazolin-4(3H)-one, exhibit comparable biological activities.
Chlorophenyl Derivatives: Compounds containing the chlorophenyl group, like 3-chlorophenyl isocyanate, share structural similarities and may have related pharmacological properties.
Uniqueness
2-[4-(1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PHENYL]-N-METHYLACETAMIDE is unique due to the combination of its quinazolinone core and chlorophenyl group, which together contribute to its distinct chemical and biological properties. This combination can result in enhanced pharmacological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C25H21ClN4O4 |
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Molecular Weight |
476.9 g/mol |
IUPAC Name |
2-[4-[1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C25H21ClN4O4/c1-27-22(31)13-16-9-11-19(12-10-16)30-24(33)20-7-2-3-8-21(20)29(25(30)34)15-23(32)28-18-6-4-5-17(26)14-18/h2-12,14H,13,15H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
BGVZWKXLOWVIGB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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